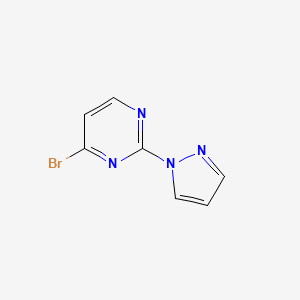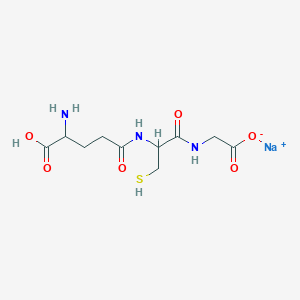
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate is a bioactive chemical compound with the molecular formula C22H28O5 and a molecular weight of 372.461 g/mol . It is known for its significant biological activity and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate involves multiple steps, starting from basic steroidal precursors. The process typically includes hydroxylation, oxidation, and esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require custom synthesis .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. When required, it is synthesized in small quantities through custom synthesis services, which can take several months depending on the complexity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, particularly in anti-inflammatory and hormonal treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
Methyl 11β,17α,21-trihydroxy-3,20-dioxopregna-1,4-diene-16α-carboxylate: Another steroidal compound with similar structural features.
Fluorometholone: A glucocorticoid with anti-inflammatory properties.
Uniqueness
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate is unique due to its specific hydroxylation and esterification patterns, which confer distinct biological activities and chemical properties. Its precise effects and applications can vary significantly from those of similar compounds, making it a valuable tool in specialized research .
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 2-(11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetate |
InChI |
InChI=1S/C22H28O5/c1-21-9-8-13(23)10-12(21)4-5-14-15-6-7-16(19(25)20(26)27-3)22(15,2)11-17(24)18(14)21/h8-10,14-18,24H,4-7,11H2,1-3H3 |
InChI Key |
JZCOBGHTAHKMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CCC2C(=O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)



![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)


![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)




![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

